(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one
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Overview
Description
The compound (4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one is a complex organic molecule with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.
Introduction of functional groups: Functional groups such as hydroxyl and methyl groups are introduced through various reactions, including oxidation and reduction reactions.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The tricyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4R,7R,9S,11S)-9-methyl-2-oxo-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-11-yl acetate
- methyl (1R,4R,7R,8R,9R,11R)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undec-5-ene-8-carboxylate
Uniqueness
What sets (4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[53104,11]undec-1(10)-en-2-one apart from similar compounds is its specific arrangement of functional groups and its unique tricyclic structure
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3/t6-,7+,9+,11?/m0/s1 |
InChI Key |
SOIISBQQYAGDKM-CPOZNMEPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CC[C@@H]3C2(C(=C1)C(=O)O3)O |
Canonical SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O |
Origin of Product |
United States |
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